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molecular formula C6H4Br2ClN B8816164 3-Bromo-5-(bromomethyl)-2-chloropyridine

3-Bromo-5-(bromomethyl)-2-chloropyridine

Cat. No. B8816164
M. Wt: 285.36 g/mol
InChI Key: FMTWRBWIDWBIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394290B2

Procedure details

Synthesized from 3-bromo-2-chloro-5-methylpyridine (4.00 g, 19.3 mmol), NBS (3.79 g, 21.3 mmol) and DBPO (233 mg, 0.97 mmol) in CCl4 according to Method A. Yield: 2.38 g, 8.34 mmol, 43%. This compound was directly used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([CH2:8][Br:17])[CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)Cl
Name
Quantity
3.79 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was directly used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC=C(C1)CBr)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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